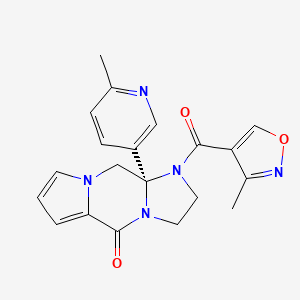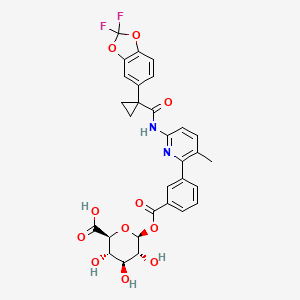![molecular formula C72H78ClF2N15O14 B8199067 6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DP-C-4は、上皮成長因子受容体(EGFR)とポリ(ADPリボース)ポリメラーゼ(PARP)の同時分解を目的とした、セレブロンプロテアソームターゲティングキメラ(PROTAC)分子です。 この化合物は、2つの異なるタンパク質を同時に標的化して分解するという独自の能力により、科学研究で大きな注目を集めており、がん治療の有望な候補となっています .
準備方法
合成経路と反応条件
DP-C-4の合成には、ゲフィチニブとオラパリブの2つの阻害剤を、セレブロンプロテアソームターゲティングキメラ(PROTAC)分子です。 この化合物は、2つの異なるタンパク質を同時に標的化して分解するという独自の能力により、科学研究で大きな注目を集めており、がん治療の有望な候補となっています .
化学反応の分析
Types of Reactions
DP-C-4 undergoes several types of chemical reactions, including:
Degradation Reactions: The primary reaction involves the degradation of EGFR and PARP proteins in cancer cells.
Binding Reactions: DP-C-4 binds to the target proteins and the Cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of the target proteins.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of DP-C-4 include:
DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving the compound.
Biocompatible Amino Acids: Used as linkers in the synthesis process.
Cereblon E3 Ligase Ligand: Essential for the PROTAC mechanism.
Major Products
The major products formed from the reactions involving DP-C-4 are the degraded fragments of EGFR and PARP proteins, which are subsequently removed by the cell’s proteasome system .
科学的研究の応用
DP-C-4 has a wide range of scientific research applications, including:
Cancer Research: Used to study the simultaneous degradation of EGFR and PARP in cancer cells, providing insights into potential cancer therapies.
Drug Discovery: Serves as a model for developing other dual-targeting PROTAC molecules.
Biological Studies: Helps in understanding the role of EGFR and PARP in various cellular processes.
作用機序
DP-C-4 exerts its effects through the following mechanism:
Binding to Target Proteins: DP-C-4 binds to both EGFR and PARP proteins.
Recruitment of Cereblon E3 Ligase: The Cereblon ligand in DP-C-4 recruits the E3 ligase to the target proteins.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target proteins, marking them for degradation by the proteasome system.
類似化合物との比較
Similar Compounds
Gefitinib: An EGFR inhibitor used in cancer therapy.
Olaparib: A PARP inhibitor used in cancer therapy.
Other Dual PROTACs: Compounds designed to degrade two different proteins simultaneously.
Uniqueness of DP-C-4
DP-C-4 is unique due to its ability to simultaneously target and degrade both EGFR and PARP, which are involved in different cellular pathways. This dual-targeting approach enhances its therapeutic potential and distinguishes it from other single-target inhibitors .
特性
IUPAC Name |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78ClF2N15O14/c1-100-60-39-56-51(66(79-43-78-56)80-45-18-20-54(75)52(73)37-45)38-61(60)104-30-9-3-4-15-62(91)81-58(42-103-41-46-40-89(86-83-46)29-32-102-34-33-101-31-24-76-55-14-10-13-49-65(55)72(99)90(71(49)98)59-21-22-63(92)82-69(59)96)68(95)77-23-8-2-5-16-64(93)87-25-27-88(28-26-87)70(97)50-35-44(17-19-53(50)74)36-57-47-11-6-7-12-48(47)67(94)85-84-57/h6-7,10-14,17-20,35,37-40,43,58-59,76H,2-5,8-9,15-16,21-34,36,41-42H2,1H3,(H,77,95)(H,81,91)(H,85,94)(H,78,79,80)(H,82,92,96) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJUEWUXCCBXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NCCCCCC(=O)N8CCN(CC8)C(=O)C9=C(C=CC(=C9)CC1=NNC(=O)C2=CC=CC=C21)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78ClF2N15O14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)



![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)




